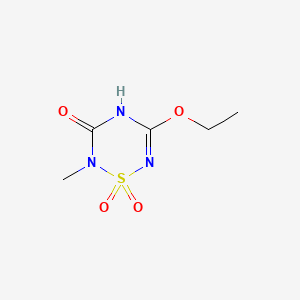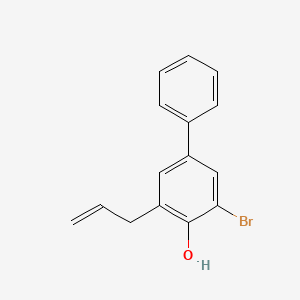
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline
Descripción general
Descripción
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and trimethylsilanylethynyl groups attached to a phenylamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: The trimethylsilanylethynyl group can participate in coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases like triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
Aplicaciones Científicas De Investigación
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the bromine, trifluoromethyl, and trimethylsilanylethynyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-chloro-4-(trifluoromethyl)phenylamine
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The trimethylsilanylethynyl group, in particular, provides opportunities for further functionalization and coupling reactions, making this compound valuable in synthetic organic chemistry .
Propiedades
Número CAS |
875306-21-1 |
|---|---|
Fórmula molecular |
C12H13BrF3NSi |
Peso molecular |
336.22 g/mol |
Nombre IUPAC |
2-bromo-4-(trifluoromethyl)-6-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H13BrF3NSi/c1-18(2,3)5-4-8-6-9(12(14,15)16)7-10(13)11(8)17/h6-7H,17H2,1-3H3 |
Clave InChI |
ZFGIBZWSMZWJIG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C(C(=CC(=C1)C(F)(F)F)Br)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-benzyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B8290534.png)






![2-Bromo-6-butylbenzo[d]thiazole](/img/structure/B8290580.png)




![5-Bromomethylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B8290612.png)
